alpha-D-GALACTOSE

Übersicht

Beschreibung

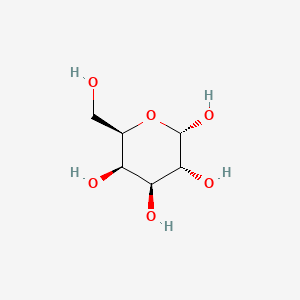

alpha-D-GALACTOSE is a monosaccharide sugar, often referred to as “brain sugar” due to its presence in glycoproteins found in nerve tissue . It is an aldohexose and a C-4 epimer of glucose, meaning it has a similar structure to glucose but differs in the configuration of the hydroxyl group on the fourth carbon atom . This compound is commonly found in nature combined with other sugars, such as in lactose (milk sugar), and is a crucial component of various complex carbohydrates and glycolipids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

alpha-D-GALACTOSE can be synthesized from lactose through hydrolysis. One common method involves boiling lactose with water and sulfuric acid for two hours, followed by neutralization with barium carbonate . The resulting solution is filtered and concentrated, and galactose is crystallized from the syrup using a mixture of ethyl and methyl alcohol .

Industrial Production Methods

Industrial production of galactose typically involves the enzymatic hydrolysis of lactose using lactase or β-galactosidase . This process is efficient and yields high purity galactose, which can then be used in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

alpha-D-GALACTOSE undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to galactonic acid or galactaric acid.

Substitution: this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.

Substitution: Various reagents, such as acetic anhydride for acetylation, can be used under specific conditions.

Major Products

Oxidation: Galactonic acid, galactaric acid.

Reduction: Galactitol (dulcitol).

Substitution: Acetylated galactose derivatives.

Wissenschaftliche Forschungsanwendungen

Health and Therapeutic Applications

1.1 Hepatoprotective Effects

Research indicates that alpha-D-galactose exhibits hepatoprotective properties. A study demonstrated that it protects hepatocytes from tumor necrosis factor-alpha (TNF-α)-induced apoptosis by enhancing the phosphorylation of nuclear factor kappa B (NF-κB) p65. This mechanism involves increasing the expression of anti-apoptotic genes and inhibiting caspase activation, thereby improving liver cell viability under stress conditions .

1.2 Metabolomics and Disease Management

This compound plays a role in metabolomics, particularly in understanding metabolic disorders and responses to treatments. It has been implicated in studies focusing on cancer metabolism, where alterations in galactose metabolism can indicate disease progression or response to therapies . For instance, its levels can be monitored to assess individual metabolic phenotypes in patients undergoing treatment for various cancers .

1.3 Aging and Bone Health

Recent findings suggest that this compound may influence aging processes related to obesity and bone health. In animal models, D-galactose-induced aging was shown to exacerbate bone deterioration in obese subjects, highlighting the potential implications of galactose metabolism in age-related diseases .

Biochemical Research Applications

2.1 Epimerization Studies

This compound serves as a crucial model for studying epimerization effects in carbohydrate chemistry. Research utilizing advanced techniques such as Fourier transform microwave spectroscopy has unveiled the conformational behavior of this compound, providing insights into how epimerization at C4 affects its structural dynamics compared to its C4 epimer, alpha-D-glucose .

2.2 Enzyme Interactions and Glycosylation

The compound is also significant in enzymatic studies, particularly involving galactosyltransferases, which utilize this compound for glycosylation processes. These enzymes are essential for synthesizing complex carbohydrates that have implications in pharmaceuticals and biotechnology . Understanding these interactions can lead to advancements in therapeutic glycosylation techniques.

Industrial Applications

3.1 Crystallization Processes

This compound is utilized in crystallization studies aimed at optimizing production parameters for sugar crystals. Research has explored systematic variations in batch time, temperature, and cooling rates to enhance the yield and quality of this compound crystals, which have applications in food technology and pharmaceuticals .

3.2 Food Industry Uses

In the food industry, this compound is recognized for its potential as a sweetener and functional ingredient due to its low glycemic index compared to other sugars. Its incorporation into food products can provide health benefits while maintaining palatability.

Wirkmechanismus

alpha-D-GALACTOSE exerts its effects primarily through its metabolism. It is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by galactose-1-phosphate uridylyltransferase . This conversion allows galactose to enter glycolysis and be used as an energy source. Additionally, galactose is involved in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions .

Vergleich Mit ähnlichen Verbindungen

alpha-D-GALACTOSE is similar to other monosaccharides like glucose and fructose but has distinct properties:

Fructose: A ketohexose, fructose is found in fruits and honey and is the sweetest of the common sugars.

Uniqueness

This compound’s unique role in the synthesis of glycoproteins and glycolipids, as well as its specific metabolic pathway, distinguishes it from other monosaccharides .

Similar Compounds

- Glucose

- Fructose

- Mannose

Biologische Aktivität

Alpha-D-galactose is a monosaccharide that plays significant roles in various biological processes, including cellular metabolism, immune response, and interactions with microbial pathogens. This article explores its biological activity through an examination of its effects on oxidative stress, aging, and its role in microbial virulence.

Overview of this compound

This compound is one of the anomers of D-galactose, a sugar that is essential for various biological functions. It is primarily utilized in the Leloir pathway for carbohydrate metabolism in bacteria and plays a crucial role in the synthesis of glycoproteins and glycolipids in eukaryotic cells.

1. Oxidative Stress and Aging

Research has demonstrated that D-galactose can induce oxidative stress, which is linked to aging processes. In animal models, chronic administration of D-galactose has been shown to mimic aging by increasing oxidative damage markers and decreasing antioxidant levels. For instance:

- Study Findings : A study reported that D-galactose administration increased serum malondialdehyde levels and decreased trabecular thickness in rats, indicating significant oxidative stress and bone deterioration over time .

- Mechanism : The compound reacts with free amines of amino acids through nonenzymatic glycation, leading to the formation of advanced glycation end products (AGEs), which are implicated in age-related diseases .

2. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties, particularly in models of induced inflammation:

- Case Study : In a study involving rats treated with D-galactose, co-administration of diosgenin (DSG) showed protective effects against oxidative stress-induced inflammation in liver tissues .

- Biomarkers : Significant reductions in inflammatory markers such as TNF-α and IL-6 were observed following treatment with DSG alongside D-galactose .

3. Microbial Interactions

This compound is also important for the survival and virulence of certain bacteria:

- Bacterial Metabolism : In Escherichia coli, this compound serves as a carbon source, while beta-D-galactose is involved in UDP-galactose synthesis for biosynthetic processes .

- Virulence Factors : The presence of this compound influences the pathogenicity of bacteria by modulating their metabolic pathways and enhancing their ability to evade host immune responses .

Table 1: Effects of D-Galactose on Biological Parameters

| Parameter | Control Group | D-Gal Group | D-Gal + DSG Group |

|---|---|---|---|

| Serum Malondialdehyde (µM) | 1.2 | 3.5 | 2.0 |

| Trabecular Thickness (mm) | 0.15 | 0.08 | 0.12 |

| TNF-α Expression (pg/mL) | 10 | 30 | 15 |

| IL-6 Expression (pg/mL) | 5 | 20 | 10 |

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PHYPRBDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189974 | |

| Record name | alpha-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

683.0 mg/mL | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3646-73-9 | |

| Record name | α-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IOF6H4H77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.